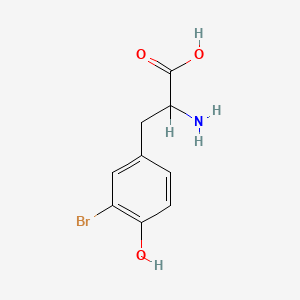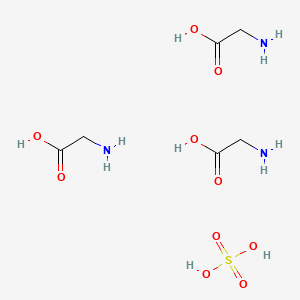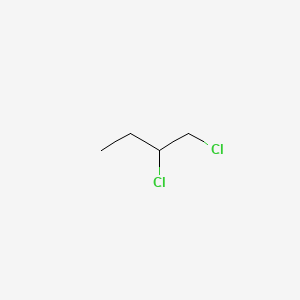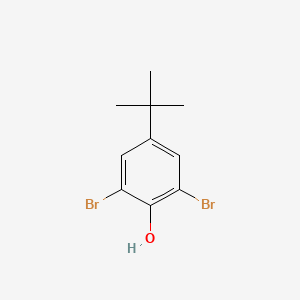
2,6-Dibromo-4-tert-butylphenol
Overview
Description
2,6-Dibromo-4-tert-butylphenol is a chemical compound with the linear formula C10H12Br2O . It is used in pharmaceutical intermediates and as medicine . It is synthesized by the bromination of 2,6-di-tert-butylphenol .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-tert-butylphenol was confirmed by 1H NMR . The compound has a molecular weight of 308.01 .Chemical Reactions Analysis
2,6-Dibromo-4-tert-butylphenol can react with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR), which may be utilized for the transformation of various epoxides to carbonyl compounds .Physical And Chemical Properties Analysis
2,6-Dibromo-4-tert-butylphenol is a solid at room temperature . It has a molecular weight of 308.01 .Scientific Research Applications
Medicinal Chemistry
2,6-Dibromo-4-tert-butylphenol has potential applications in medicinal chemistry, particularly in the synthesis of novel compounds with therapeutic properties. For instance, derivatives of this compound have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Material Science
In material science, this compound serves as a precursor in the synthesis of advanced materials. Its derivatives can act as antioxidants in polymers, enhancing their durability and resistance to degradation .
Industrial Chemistry
Industrial applications of 2,6-Dibromo-4-tert-butylphenol include its use as an intermediate in the manufacture of complex organic compounds. It can be used in the production of fire retardants, dyes, and other brominated compounds essential for various industrial processes .
Environmental Science
Environmental science can benefit from the use of 2,6-Dibromo-4-tert-butylphenol in the development of chemicals that help in pollution control. Its derivatives may be used in water treatment processes to remove contaminants and improve water quality .
Biochemistry
In biochemistry, 2,6-Dibromo-4-tert-butylphenol can be utilized in enzyme inhibition studies. It may serve as a structural analog for certain substrates or inhibitors, aiding in the understanding of enzyme mechanisms and the development of new biochemical assays .
Pharmacology
Pharmacologically, this compound is of interest for its potential use in drug development. It could be a key ingredient in the synthesis of new pharmacological agents, especially in the realm of anti-inflammatory and antimicrobial medications .
Analytical Chemistry
Analytical chemists might explore the use of 2,6-Dibromo-4-tert-butylphenol in the development of new analytical reagents. Its unique structure allows for the creation of specific probes and markers that can detect various chemical species with high sensitivity .
Synthetic Organic Chemistry
Finally, in synthetic organic chemistry, 2,6-Dibromo-4-tert-butylphenol is valuable for its role in the synthesis of complex organic molecules. It can be used as a building block in the construction of larger, more complex structures with diverse biological activities .
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2,6-dibromo-4-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYQECXFRLRRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291261 | |
| Record name | 2,6-Dibromo-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-tert-butylphenol | |
CAS RN |
98-22-6 | |
| Record name | 2,6-Dibromo-4-tert-butylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibromo-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,6-Dibromo-4-tert-butylphenol act as a ligand in the synthesis of organoantimony compounds?
A1: 2,6-Dibromo-4-tert-butylphenol functions as an aroxide ligand in these reactions. [, ] The phenolic hydrogen is removed, likely by tert-butylhydroperoxide, forming a negatively charged oxygen atom. This oxygen then forms a coordinate bond with the antimony atom, creating an antimony aroxide complex. [] The bulky bromine and tert-butyl substituents on the phenol likely influence the reactivity and stability of the resulting complexes.
Q2: What structural insights were obtained from the crystal structures of the μ-oxo-bis[(aroxy)triarylantimony] complexes containing 2,6-Dibromo-4-tert-butylphenol?
A2: X-ray crystallography of μ-oxo-bis[triphenyl(2,6-dibromo-4-tert-butylphenoxo)аntimony] revealed key structural features: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



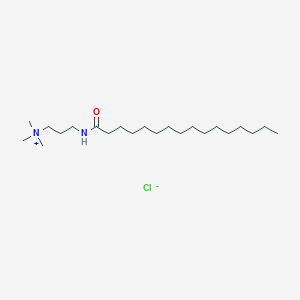

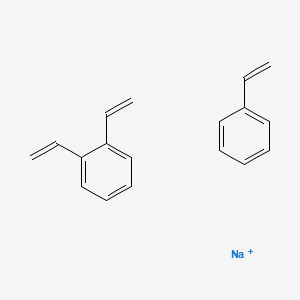
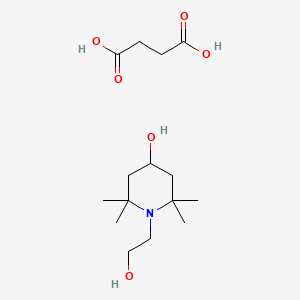
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)
![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)



